Product packaging for (2S)-1-bromo-3-chloro-2-methylpropane(Cat. No.:)

(2S)-1-bromo-3-chloro-2-methylpropane

Cat. No.: B8488807
M. Wt: 171.46 g/mol
InChI Key: ZKDOQFPDSUOLGF-SCSAIBSYSA-N
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Description

(2S)-1-bromo-3-chloro-2-methylpropane is a useful research compound. Its molecular formula is C4H8BrCl and its molecular weight is 171.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8BrCl B8488807 (2S)-1-bromo-3-chloro-2-methylpropane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8BrCl

Molecular Weight

171.46 g/mol

IUPAC Name

(2S)-1-bromo-3-chloro-2-methylpropane

InChI

InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3/t4-/m1/s1

InChI Key

ZKDOQFPDSUOLGF-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H](CCl)CBr

Canonical SMILES

CC(CCl)CBr

Origin of Product

United States

Chirality and Stereochemical Principles of 2s 1 Bromo 3 Chloro 2 Methylpropane

Identification and Characterization of the Stereogenic Center in 1-Bromo-3-chloro-2-methylpropane (B103949)

A stereogenic center (also known as a chiral center) is a primary source of chirality in a molecule. It is typically a tetrahedral carbon atom bonded to four different and distinct substituents. byjus.com The presence of such a center removes all elements of symmetry from the molecule, rendering it chiral. ualberta.ca

In the molecule 1-bromo-3-chloro-2-methylpropane, the central carbon atom, C2, is a stereogenic center. brainly.comchegg.com This carbon is sp³ hybridized, resulting in a tetrahedral geometry, and is bonded to four unique groups:

A hydrogen atom (-H)

A methyl group (-CH₃)

A bromomethyl group (-CH₂Br)

A chloromethyl group (-CH₂Cl)

Since all four substituents attached to C2 are different, this carbon atom fulfills the requirements for a stereogenic center. youtube.com The presence of this single chiral center makes the entire molecule of 1-bromo-3-chloro-2-methylpropane chiral and thus capable of existing as a pair of non-superimposable mirror images. libretexts.org

Interactive Data Table: Substituents on the Stereogenic Center (C2) of 1-Bromo-3-chloro-2-methylpropane
Substituent GroupChemical Formula
Hydrogen-H
Methyl-CH₃
Bromomethyl-CH₂Br
Chloromethyl-CH₂Cl

Assignment of Absolute Configuration for (2S)-1-Bromo-3-chloro-2-methylpropane (R/S System)

To unambiguously describe the three-dimensional arrangement of substituents around a stereogenic center, the Cahn-Ingold-Prelog (CIP) system is used to assign an absolute configuration, designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). masterorganicchemistry.comlibretexts.org This assignment follows a set of sequence rules based on the atomic number of the atoms directly attached to the chiral center. chemistrysteps.com

The process for assigning the configuration of this compound is as follows:

Prioritize the Substituents: The four groups attached to the C2 stereocenter are prioritized based on the atomic number of the atom directly bonded to C2. If there is a tie, the evaluation proceeds to the next atoms along the chain until a point of difference is found. masterorganicchemistry.comvanderbilt.edu

The atoms directly bonded to C2 are Carbon (-CH₂Br), Carbon (-CH₂Cl), Carbon (-CH₃), and Hydrogen (-H). Hydrogen has the lowest atomic number and is assigned the lowest priority (4).

To break the tie between the three carbon-containing groups, we examine the atoms attached to them.

For -CH₂Br, the attached atoms are (Br, H, H).

For -CH₂Cl, the attached atoms are (Cl, H, H).

For -CH₃, the attached atoms are (H, H, H).

Comparing the highest atomic number in each set, Bromine (Z=35) > Chlorine (Z=17) > Hydrogen (Z=1). This establishes the final priority order.

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (in this case, -H) is pointing away from the viewer. youtube.com

Determine the Configuration: With the molecule properly oriented, the path from the highest priority group (1) to the second (2), and then to the third (3) is traced.

If the path is counter-clockwise, the configuration is designated as S. libretexts.org

If the path is clockwise, the configuration is R. libretexts.org

For this compound, the counter-clockwise arrangement of priorities 1, 2, and 3 defines its 'S' configuration.

Interactive Data Table: Cahn-Ingold-Prelog Priority Assignment for this compound
PrioritySubstituent GroupBasis for Assignment
1 (Highest)-CH₂BrCarbon bonded to Bromine (highest atomic number at first point of difference)
2-CH₂ClCarbon bonded to Chlorine (second-highest atomic number)
3-CH₃Carbon bonded only to Hydrogen
4 (Lowest)-HLowest atomic number

Enantiomeric Relationships and Optical Activity in Halogenated Propane (B168953) Derivatives

Molecules that are non-superimposable mirror images of each other are called enantiomers. ualberta.ca Since this compound is a chiral molecule, it has one enantiomer: (2R)-1-bromo-3-chloro-2-methylpropane. These two molecules are identical in all physical properties such as melting point, boiling point, and density. pdx.edu

The property that distinguishes enantiomers is their interaction with plane-polarized light. byjus.compurdue.edu Chiral compounds are optically active, meaning they can rotate the plane of plane-polarized light. youtube.com

Optical Activity: When plane-polarized light is passed through a solution containing a single enantiomer of a chiral compound, the plane of light is rotated by a specific angle. ncert.nic.in

Enantiomeric Effect: The two enantiomers of a compound will rotate the plane of polarized light by exactly the same magnitude but in opposite directions. pdx.edu One enantiomer will be dextrorotatory (rotating light clockwise, designated as (+)), while its mirror image will be levorotatory (rotating light counter-clockwise, designated as (-)). purdue.edu

Racemic Mixture: An equal (50:50) mixture of two enantiomers is called a racemic mixture. Because the equal and opposite rotations of the two enantiomers cancel each other out, a racemic mixture is optically inactive. pressbooks.pubyoutube.com

It is crucial to note that the R/S designation is a nomenclature system based on structure and does not have a direct, predictable correlation with the (+) or (-) direction of optical rotation, which must be determined experimentally. masterorganicchemistry.comlibretexts.org

Diastereomeric Considerations in Substituted Halopropanes

Diastereomers are stereoisomers that are not mirror images of each other. wikipedia.orgbyjus.com This class of isomerism arises when a molecule has two or more stereogenic centers. pressbooks.publibretexts.org While 1-bromo-3-chloro-2-methylpropane has only one stereocenter and thus cannot have diastereomers, the concept can be illustrated using a related substituted halopropane with multiple chiral centers, such as 1,2-dibromo-3-chloropropane.

This molecule has two stereogenic centers (C1 and C2). The maximum number of stereoisomers for a molecule with n chiral centers is 2ⁿ. pressbooks.pub For 1,2-dibromo-3-chloropropane, with n=2, there is a maximum of 2² = 4 possible stereoisomers:

(1R, 2R)

(1S, 2S)

(1R, 2S)

(1S, 2R)

The relationships between these isomers are as follows:

Enantiomers: The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as they are non-superimposable mirror images. Similarly, the (1R, 2S) and (1S, 2R) isomers form another pair of enantiomers.

Diastereomers: The relationship between any two stereoisomers that are not mirror images is diastereomeric. For example, the (1R, 2R) isomer is a diastereomer of both the (1R, 2S) and (1S, 2R) isomers. libretexts.org

Unlike enantiomers, diastereomers have different physical properties, including melting points, boiling points, solubilities, and spectroscopic characteristics. wikipedia.orglibretexts.org This difference in physical properties allows for the separation of diastereomers using standard laboratory techniques like chromatography or crystallization.

Interactive Data Table: Stereoisomeric Relationships for a Dihalogenated Propane Derivative (e.g., 1,2-dibromo-3-chloropropane)
Isomer 1Isomer 2Relationship
(1R, 2R)(1S, 2S)Enantiomers
(1R, 2S)(1S, 2R)Enantiomers
(1R, 2R)(1R, 2S)Diastereomers
(1R, 2R)(1S, 2R)Diastereomers
(1S, 2S)(1R, 2S)Diastereomers
(1S, 2S)(1S, 2R)Diastereomers

Synthetic Methodologies for 2s 1 Bromo 3 Chloro 2 Methylpropane and Its Enantiomers

General Synthetic Routes to Dihaloalkanes Precursors

The foundational step in synthesizing chiral dihaloalkanes often involves the preparation of a racemic or achiral precursor. Several classical and modern organic chemistry reactions can be employed for this purpose, including the addition of halogens to unsaturated hydrocarbons, nucleophilic substitution reactions, and decarboxylative halogenation.

Free Radical Addition Reactions to Unsaturated Hydrocarbons (e.g., Alkenes)

Free radical addition of hydrogen halides to alkenes presents a common method for the synthesis of haloalkanes. In the context of producing a 1-bromo-3-chloro-2-methylpropane (B103949) structure, one might consider the addition of a bromine and a chlorine source to an appropriately substituted alkene, such as methallyl chloride or methallyl bromide.

The mechanism of free radical addition proceeds via a radical chain reaction, typically initiated by light or a radical initiator like peroxides. This process involves three key stages: initiation, propagation, and termination. The regioselectivity of the addition is often anti-Markovnikov, meaning the halogen adds to the less substituted carbon atom of the double bond. This is due to the formation of the more stable radical intermediate during the propagation step.

For a hypothetical reaction involving the addition of HBr to methallyl chloride (3-chloro-2-methylpropene) under radical conditions, the bromine radical would add to the terminal carbon of the double bond to form a more stable tertiary radical at the 2-position. Subsequent abstraction of a hydrogen atom from HBr would yield the desired 1-bromo-3-chloro-2-methylpropane. However, controlling the selective addition of two different halogens in a single step can be challenging and may lead to a mixture of products.

Nucleophilic Substitution of Hydroxyl Groups in Halogenated Alcohols

A versatile and widely used method for preparing dihaloalkanes involves the nucleophilic substitution of hydroxyl groups in halogenated alcohols. This two-step approach offers better control over the final product compared to direct dihalogenation of alkenes. For the synthesis of 1-bromo-3-chloro-2-methylpropane, a suitable precursor would be 3-chloro-2-methyl-1-propanol or 1-bromo-2-methyl-3-propanol.

The conversion of the hydroxyl group to a halide can be achieved using various reagents. For instance, treatment of the alcohol with a hydrogen halide (e.g., HBr or HCl) in the presence of a strong acid catalyst can effect the substitution. Alternatively, reagents like thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination are commonly employed for their high efficiency and milder reaction conditions.

The reaction of 3-chloro-2-methyl-1-propanol with PBr₃, for example, would proceed via the formation of a good leaving group from the alcohol, followed by an Sₙ2 attack by the bromide ion to yield 1-bromo-3-chloro-2-methylpropane. Similarly, reacting 1-bromo-2-methyl-3-propanol with SOCl₂ would furnish the same product. The choice of starting material and halogenating agent can be tailored based on availability and desired reaction conditions.

Decarboxylative Halogenation Strategies

Decarboxylative halogenation, exemplified by the Hunsdiecker reaction and its modern variations, provides another route to haloalkanes from carboxylic acids. This method involves the conversion of a carboxylic acid to a silver salt, which is then treated with a halogen to yield an alkyl halide with one fewer carbon atom.

To synthesize 1-bromo-3-chloro-2-methylpropane via this route, a potential precursor would be 4-chloro-3-methylbutanoic acid. The carboxylic acid would first be converted to its silver salt, followed by treatment with bromine. The reaction proceeds through a radical mechanism, where the silver carboxylate decomposes to form an alkyl radical, which then reacts with bromine to form the final product.

Modern modifications of the Hunsdiecker reaction, such as the Barton modification, utilize more convenient reagents and can be more tolerant of various functional groups. These methods often involve the formation of a thiohydroxamate ester, which then undergoes radical fragmentation and halogenation. While a viable route, the multi-step nature and the potential for side reactions are important considerations in applying decarboxylative halogenation for the synthesis of specific dihaloalkanes.

Enantioselective Synthesis of Chiral Halopropanes

Achieving the desired (2S) configuration in 1-bromo-3-chloro-2-methylpropane requires the use of asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to an excess of one enantiomer over the other. The two primary strategies for this are the use of chiral auxiliaries and chiral catalysts.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A potential strategy for the synthesis of (2S)-1-bromo-3-chloro-2-methylpropane using a chiral auxiliary could start from a prochiral precursor like 3-chloro-2-methylpropanoic acid. This acid can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-based auxiliary. The resulting amide can then undergo a diastereoselective reaction.

For instance, the enolate of the chiral amide could be formed and then subjected to a reaction that introduces the bromine atom. The steric hindrance provided by the chiral auxiliary would favor the approach of the electrophilic bromine source from one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the chiral auxiliary would then yield the desired this compound. The efficiency of this approach depends on the diastereoselectivity of the key bond-forming step and the ease of removal of the auxiliary.

Chiral AuxiliaryTypical SubstrateKey ReactionExpected Outcome
Evans OxazolidinonesCarboxylic acidsDiastereoselective enolate alkylation or halogenationEnantiomerically enriched functionalized alkanes
PseudoephedrineCarboxylic acidsDiastereoselective enolate alkylationEnantiomerically enriched functionalized alkanes
CamphorsultamAcrylatesDiastereoselective conjugate additionEnantiomerically enriched 1,3-disubstituted propanes

Chiral Catalyst-Based Asymmetric Transformations

The use of chiral catalysts is a powerful and atom-economical approach to asymmetric synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various types of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can be employed for the synthesis of chiral halopropanes.

One potential catalytic asymmetric route to this compound could involve the enantioselective functionalization of a prochiral alkene, such as methallyl chloride. A chiral catalyst could activate a halogenating agent and the alkene, facilitating a stereocontrolled addition across the double bond. For example, a chiral Lewis acid catalyst could coordinate to the alkene, rendering one face more susceptible to attack by a nucleophilic halide source.

Alternatively, asymmetric hydrogenation or reduction of a prochiral ketone or alkene containing the necessary chloro- and bromo- functionalities could be a viable strategy. For instance, a prochiral ketone such as 1-bromo-3-chloropropan-2-one could be asymmetrically reduced using a chiral catalyst, such as a Noyori-type ruthenium catalyst, to produce the corresponding chiral alcohol. Subsequent conversion of the alcohol to the methyl group would yield the target molecule.

The development of catalytic asymmetric halofunctionalization of alkenes has seen significant progress. Chiral catalysts, often based on Lewis bases or Brønsted acids, can activate halogen sources and promote enantioselective addition to alkenes. While direct asymmetric bromochlorination of an alkene is challenging, a stepwise approach involving, for example, an enantioselective bromination followed by chlorination could be envisioned.

Catalyst TypeSubstrate TypeTransformationPotential Product
Chiral Lewis AcidAlkenesAsymmetric halofunctionalizationChiral haloalkanes
Chiral Transition Metal ComplexKetones, AlkenesAsymmetric hydrogenation/reductionChiral alcohols/alkanes
Chiral OrganocatalystAldehydes, KetonesAsymmetric alpha-halogenationChiral alpha-halo carbonyls
Organocatalytic Approaches for Stereoselective Halogenation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for creating chiral molecules. These reactions utilize small organic molecules as catalysts under mild conditions, providing high levels of stereocontrol. While direct organocatalytic synthesis of this compound is not extensively documented, several methodologies for stereoselective halogenation are highly relevant for producing chiral halogenated building blocks.

One prominent approach involves the enantioselective chlorination of carbonyl compounds. For instance, the α-chlorination of β-keto esters has been achieved with high enantioselectivity using Cinchona alkaloid-based catalysts. mdpi.com Similarly, a highly enantioselective decarboxylative chlorination of β-ketocarboxylic acids can produce α-chloroketones, which are valuable chiral intermediates, under mild organocatalytic conditions. dntb.gov.ua Another strategy uses α-substituted monothiomalonates as thioester enolate equivalents, which react with nitroolefins in the presence of cinchona alkaloid derivatives to yield γ-nitrothioesters with excellent diastereo- and enantioselectivity. nih.gov These methods establish stereogenic centers that can be further elaborated into complex chiral molecules.

Photoredox organocatalysis represents a newer frontier, enabling the enantioselective cyclopropanation of olefins with diazoalkanes without the need for metal catalysts. researchgate.net This approach utilizes an ion pair composed of a thioxanthylium photoredox cation and a chiral counteranion to catalyze the reaction, which proceeds through an olefin-derived radical cation intermediate. researchgate.net Such strategies highlight the potential of organocatalysis to activate simple substrates for complex asymmetric transformations.

Table 1: Examples of Organocatalytic Stereoselective Reactions
Reaction TypeCatalyst TypeSubstrate ExampleProduct TypeReference
Decarboxylative ChlorinationOrganocatalystβ-Ketocarboxylic acidsα-Chloroketones dntb.gov.ua
Conjugate AdditionCinchona alkaloid derivativesα-Substituted monothiomalonates and nitroolefinsγ-Nitrothioesters nih.gov
CyclopropanationThioxanthylium/chiral anion pair (Photoredox)Styrenes, dienes, and diazo compoundsCyclopropanes researchgate.net
α-ChlorinationHybrid Cinchona alkaloidsβ-Keto estersα-Chloro-β-keto esters mdpi.com
Metal-Catalyzed Asymmetric Reactions Utilizing Halogenated Substrates

Transition metal catalysis is a cornerstone of asymmetric synthesis, where chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. chiralpedia.com This approach is highly effective for synthesizing enantiomerically pure compounds, including those with halogen atoms. chiralpedia.com The versatility of metal catalysts allows for a wide range of transformations.

Chiral metal complexes, involving metals such as iridium, rhodium, and nickel, are widely used in asymmetric hydrogenations and hydrosilylations. amanote.comdntb.gov.ua For instance, chiral phosphine-rhodium complexes have been used for the asymmetric hydrogenation of imines. amanote.com The development of novel chiral ligands is crucial for enhancing the enantioselectivity and efficiency of these metal-catalyzed processes. chiralpedia.com

More recently, chiral metal-organic frameworks (MOFs) have been developed as robust and reusable catalysts for asymmetric reactions. These materials can create hydrophobic environments within their pores, enabling reactions in otherwise challenging media, such as water. rsc.org For example, a scandium-based chiral MOF has been shown to catalyze the asymmetric ring-opening of meso-epoxides to produce β-amino alcohols with high yield and enantioselectivity. rsc.org These advanced catalytic systems bridge the gap between traditional Lewis acid catalysis and biocompatible chemistry, offering new pathways for creating complex chiral molecules from various substrates, including halogenated precursors. rsc.org

Table 2: Selected Metal-Catalyzed Asymmetric Transformations
Catalyst SystemReaction TypeKey FeatureReference
Chiral Phosphine-Rhodium ComplexAsymmetric HydrogenationEffective for C=N bond reduction in imines. amanote.com
Chiral Ligand-Nickel ComplexAsymmetric HydrosilylationUsed for enantioselective reduction of ketones. dntb.gov.ua
Chiral Scandium-based MOFAsymmetric Ring-OpeningRobust, water-tolerant catalyst for epoxide reactions. rsc.org
Chiral Diene-Iridium ComplexAsymmetric FluorinationCatalyzes fluorination of racemic allylic trichloroacetimidates. amanote.com

Biocatalytic Pathways for Enantiopure Halogenated Compounds

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations, offering a green and highly efficient route to enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions and can exhibit remarkable regio- and stereoselectivity, often unmatched by traditional chemical methods. nih.gov

Key enzyme classes for generating chiral centers include monooxygenases, such as cytochrome P450s, which can perform regio- and stereoselective hydroxylations of C-H bonds to produce chiral secondary and tertiary alcohols. nih.gov Another important class is transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of ketones into chiral primary amines with high enantiopurity. The use of isopropylamine (B41738) as an inexpensive amine donor has made this technology industrially viable for producing tons of chiral amines annually, which serve as precursors for pharmaceuticals and agrochemicals. nih.gov

While the direct biocatalytic synthesis of this compound is not a common example, the principles are broadly applicable. Enzymes could be used to desymmetrize a prochiral precursor, such as 3-chloro-2-methyl-1-propanol, through stereoselective oxidation or esterification. Alternatively, a prochiral ketone could be reduced to a chiral alcohol using an alcohol dehydrogenase, followed by chemical conversion of the hydroxyl group to a bromide. These biocatalytic steps can establish the key stereocenter with high fidelity, providing an enantiopure intermediate for subsequent chemical modifications.

Stereoselective Halogenation Reactions Relevant to Chiral Propane (B168953) Scaffolds

Stereospecificity and Stereoselectivity in Bromination and Chlorination of Alkenes

The addition of halogens like bromine (Br₂) and chlorine (Cl₂) across the double bond of an alkene is a fundamental reaction in organic chemistry that proceeds with a high degree of stereocontrol. libretexts.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene directly determines the stereochemistry of the resulting dihalide product. organicchemistrytutor.comyoutube.com

Specifically, the halogenation of alkenes occurs via an anti-addition, where the two halogen atoms add to opposite faces of the original double bond. organicchemistrytutor.commasterorganicchemistry.com This stereochemical outcome is a direct consequence of the reaction mechanism. A classic example is the bromination of cyclohexene (B86901), which yields exclusively trans-1,2-dibromocyclohexane (B146542) as a racemic mixture; no cis isomer is formed. masterorganicchemistry.com

The stereospecific nature of this reaction is further illustrated by the halogenation of geometric isomers of 2-butene (B3427860). The addition of bromine to cis-2-butene (B86535) results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane (enantiomers), whereas the bromination of trans-2-butene yields only the achiral meso-2,3-dibromobutane. organicchemistrytutor.com This predictable control over relative stereochemistry makes alkene halogenation a reliable method for constructing specific stereoisomers in a chiral propane scaffold.

Intermediate Halonium Ion Formation and its Stereochemical Implications

The observed anti-addition in alkene halogenation is explained by a mechanism involving a cyclic halonium ion intermediate. youtube.comlibretexts.org When an alkene's π-bond attacks a halogen molecule (e.g., Br₂), a three-membered ring called a bromonium (or chloronium) ion is formed, along with a halide anion (Br⁻). masterorganicchemistry.comlibretexts.org

This cyclic intermediate is key to the reaction's stereospecificity for two main reasons:

Facial Shielding: The bulky halogen atom in the halonium ion effectively blocks one face of the original C=C bond, preventing the nucleophilic halide ion from attacking from that same side (syn-addition). libretexts.orgladykeanecollege.edu.in

Backside Attack: The halide ion must therefore attack one of the carbon atoms of the strained three-membered ring from the opposite face (backside attack), in a manner analogous to an Sₙ2 reaction. youtube.commasterorganicchemistry.comlibretexts.org

This backside attack forces the ring to open and results in the two halogen atoms being positioned on opposite sides (anti) of the carbon-carbon bond in the final product. youtube.comlibretexts.org The formation and subsequent opening of the halonium ion intermediate rigidly controls the stereochemical pathway, ensuring that the addition is exclusively anti. ladykeanecollege.edu.in

Chromatographic and Physical Resolution Techniques for Enantiomers

When a synthetic route produces a racemic mixture (an equal mixture of two enantiomers), a resolution step is required to isolate the desired enantiomer. Chiral resolution is a critical process in the production of optically active compounds. wikipedia.org

One of the most powerful and widely used methods for enantiomeric separation is chiral chromatography. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. mdpi.com Several chromatographic platforms are effective for resolving halogenated compounds: nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): A versatile technique with a wide variety of available chiral columns.

Ultra High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and faster separation times compared to conventional HPLC. Columns such as Hypersil Gold PFP have proven effective for separating halogenated isomers. nih.govresearchgate.net

Supercritical Fluid Chromatography (SFC): Often provides superior separation for chiral compounds and is considered a "green" alternative to HPLC. Chiral columns like Chiralcel OJ-3 and Chiralpak IB are commonly used in chiral SFC. nih.govresearchgate.net

Besides chromatography, physical resolution methods can also be employed. The classic method, introduced by Louis Pasteur, involves converting the enantiomers of a racemate into a pair of diastereomeric salts by reacting them with a pure chiral resolving agent (e.g., tartaric acid or brucine). wikipedia.org Because diastereomers have different physical properties, they can often be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org In some rare cases (5-10% of racemates), spontaneous resolution can occur, where the two enantiomers crystallize separately from the solution, allowing for mechanical separation. wikipedia.org

Table 3: Chromatographic Platforms for Resolution of Halogenated Enantiomers
TechniqueDescriptionExample Column/ConditionReference
UHPLCProvides high-resolution separation with reduced analysis time.Hypersil Gold PFP column with acetonitrile/methanol-based eluents. nih.govresearchgate.net
Chiral SFCUses supercritical CO₂ as the mobile phase; known for fast and efficient separations.Chiralcel OJ-3 and Chiralpak IB columns. nih.govresearchgate.net
Gas Chromatography (GC)Separation in the gas phase, often after derivatization to diastereomers.Achiral column for diastereomer separation. mdpi.com
HPLCThe most common liquid chromatography method for chiral separations.Various chiral stationary phases (CSPs) are available. mdpi.com

Table of Mentioned Compounds

Compound NameChemical FormulaRole/Context
This compoundC₄H₈BrClTarget compound of the article
BromineBr₂Reagent for alkene halogenation
ChlorineCl₂Reagent for alkene halogenation
CyclohexeneC₆H₁₀Substrate for halogenation example
trans-1,2-dibromocyclohexaneC₆H₁₀Br₂Product of cyclohexene bromination
cis-2-buteneC₄H₈Substrate for stereospecific halogenation
trans-2-buteneC₄H₈Substrate for stereospecific halogenation
2,3-dibromobutaneC₄H₈Br₂Product of 2-butene bromination
Tartaric acidC₄H₆O₆Chiral resolving agent
BrucineC₂₃H₂₆N₂O₄Chiral resolving agent
IsopropylamineC₃H₉NAmine donor in transaminase reactions
3-chloro-2-methyl-1-propanolC₄H₉ClOPotential biocatalytic precursor

Reaction Mechanisms and Stereochemical Outcomes of 2s 1 Bromo 3 Chloro 2 Methylpropane

Nucleophilic Substitution Reactions of Chiral Halogenated Propane (B168953)

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile replaces a leaving group. For a chiral molecule like (2S)-1-bromo-3-chloro-2-methylpropane, the stereochemical consequences of these reactions are of particular interest.

SN1 Reaction Mechanism and Carbocation Intermediates: Stereochemical Considerations

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. chemtube3d.comlibretexts.org This mechanism is generally favored for tertiary and secondary alkyl halides due to the stability of the corresponding carbocations. chemistrysteps.com this compound possesses two primary carbon centers attached to halogens (C1 bonded to bromine and C3 bonded to chlorine). Primary alkyl halides are highly unlikely to undergo SN1 reactions because the resulting primary carbocation is very unstable. chemistrysteps.com

If an SN1 reaction were to occur, the leaving group would depart, forming a planar, sp2-hybridized carbocation. psiberg.comic.ac.uk This planarity means the incoming nucleophile can attack from either face of the carbocation with roughly equal probability. ic.ac.ukchemistrysteps.com If the substitution were to happen at a chiral center, this would lead to a mixture of enantiomers, a process known as racemization. chemtube3d.compsiberg.com However, in this compound, the substitution would occur at C1 or C3, which are not the chiral center (C2). Therefore, the original stereocenter would remain unaffected.

Furthermore, carbocation intermediates are prone to rearrangement to form more stable carbocations. chemistrysteps.com A primary carbocation formed from this molecule could potentially undergo a hydride shift to form a more stable tertiary carbocation, leading to a structurally different product. In some cases, the leaving group can temporarily shield one face of the carbocation, leading to a slight excess of the inversion product over complete racemization. psiberg.comslideshare.net

Table 1: Factors Influencing SN1 Reactions

Factor Influence on this compound
Substrate Structure Primary (1°) alkyl halide centers; SN1 is highly disfavored.
Carbocation Stability The formation of an unstable primary carbocation makes the SN1 pathway energetically unfavorable.
Stereochemical Outcome Hypothetically, formation of a planar carbocation would lead to racemization if a new stereocenter is formed. The original (S)-configuration at C2 would not be inverted.

| Rearrangements | A primary carbocation, if formed, would likely rearrange to a more stable tertiary carbocation via a hydride shift. |

SN2 Reaction Mechanism: Concerted Backside Attack and Walden Inversion

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comucalgary.ca This mechanism is characteristic of primary and secondary alkyl halides. The nucleophile attacks from the side opposite to the leaving group, a trajectory known as "backside attack". chemistrysteps.compsiberg.commasterorganicchemistry.com

This backside attack leads to an inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. quizlet.comlibretexts.orglibretexts.org The transition state of an SN2 reaction involves a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned at the apices. chemtube3d.com As the reaction progresses, the other three substituents "flip" over, much like an umbrella inverting in the wind. libretexts.org

For this compound, the SN2 reaction will occur at either the C1 or C3 primary carbons. Since neither of these is the chiral center, the (S) configuration at C2 will be retained in the product. The backside attack will occur at the achiral C1 or C3, and while it causes a specific spatial arrangement in the transition state, it does not invert the existing stereocenter. SN2 reactions are stereospecific, meaning that the stereochemistry of the reactant directly determines the stereochemistry of the product. chemistrysteps.comchemistrysteps.com

Regioselectivity and Diastereoselectivity in Nucleophilic Substitutions

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another. In this compound, there are two potential sites for nucleophilic attack: the carbon bonded to bromine (C1) and the carbon bonded to chlorine (C3). The outcome of the reaction is highly regioselective, favoring substitution at one site. This preference is dictated by the relative leaving group abilities of bromide and chloride, as discussed in the next section.

Diastereoselectivity is the preferential formation of one diastereomer over another. Since this compound already contains a stereocenter (C2), the product of a substitution reaction at C1 or C3 will be chiral. If the nucleophilic substitution introduces a new chiral center, a pair of diastereomers could be formed. The pre-existing chiral center at C2 can sterically or electronically influence the approach of the nucleophile to the reaction center, potentially leading to an unequal mixture of diastereomers.

Reactivity Order of Carbon-Halogen Bonds (C-Br vs. C-Cl) in Substitution Reactions

In nucleophilic substitution reactions, the rate is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own, which typically corresponds to being a weak base. chemistrysteps.com When comparing the halogens, the leaving group ability increases down the group in the periodic table. chemistrysteps.comlibretexts.org

The order of leaving group ability is: I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is attributed to two main factors:

Bond Strength : The C-Br bond (bond energy ≈ 290 kJ/mol) is weaker than the C-Cl bond (bond energy ≈ 346 kJ/mol), making it easier to break. libretexts.orgchemistrysteps.comiitk.ac.in

Anion Stability : The bromide ion (Br⁻) is larger and its negative charge is more dispersed (more polarizable) than the chloride ion (Cl⁻), making it a more stable and thus weaker base. chadsprep.combartleby.com

Consequently, for this compound, nucleophilic substitution will occur preferentially at the C1 position, displacing the bromide ion. The C-Br bond is more reactive than the C-Cl bond in both SN1 and SN2 reactions. chemicalnote.comlibretexts.orgmasterorganicchemistry.com This dictates the regioselectivity of the reaction, leading primarily to the formation of (S)-1-substituted-3-chloro-2-methylpropane.

Table 2: Comparison of C-Br and C-Cl Bond Reactivity

Property C-Br Bond C-Cl Bond Implication for Reactivity
Bond Energy (approx.) 290 kJ/mol 346 kJ/mol C-Br bond is weaker and breaks more easily.
Leaving Group Bromide (Br⁻) Chloride (Cl⁻) Bromide is a better leaving group.
Basicity of Leaving Group Weaker Base Stronger Base Br⁻ is more stable in solution.

| Preferential Reaction Site | C1 | C3 | Substitution occurs primarily at C1. |

Elimination Reactions of Halogenated Propane Derivatives

Alongside substitution, alkyl halides can undergo elimination reactions, where atoms are removed from adjacent carbons to form a double bond. These reactions are often in competition with substitution and are favored by high temperatures and the use of strong, sterically hindered bases.

E1 and E2 Mechanisms: Stereochemical Influence on Alkene Products

E2 Mechanism: The E2 (Elimination Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (β-position) to the leaving group, and the leaving group departs simultaneously to form an alkene. masterorganicchemistry.com A key requirement for the E2 mechanism is a specific stereochemical arrangement known as an anti-periplanar geometry. chemistrysteps.comic.ac.ukquizlet.com This means the β-hydrogen and the leaving group must be in the same plane and oriented at a 180° dihedral angle to each other. ic.ac.ukchemistrysteps.com This alignment allows for efficient overlap of the developing p-orbitals to form the new π-bond. chemtube3d.comquizlet.com

Because of this strict stereochemical requirement, E2 reactions are stereospecific. The stereochemistry of the starting material dictates the stereochemistry (E/Z) of the resulting alkene. In this compound, elimination would preferentially involve the better leaving group (Br⁻) from C1 and a proton from the β-carbon, which is the chiral center C2. The specific conformation required for the anti-periplanar arrangement of the H on C2 and the Br on C1 will determine the geometry of the resulting 3-chloro-2-methylprop-1-ene product.

E1 Mechanism: The E1 (Elimination Unimolecular) reaction proceeds in two steps, mirroring the SN1 pathway. The first step is the slow, rate-determining formation of a carbocation intermediate. libretexts.orgslideshare.net The second step is the rapid removal of a β-proton by a weak base to form the alkene. libretexts.orgmasterorganicchemistry.com

Since the E1 reaction involves a carbocation intermediate, it does not have the strict stereochemical requirement of the E2 reaction. masterorganicchemistry.com After the leaving group departs, the carbocation is planar, and rotation around the C-C single bond can occur before the proton is removed. This allows the molecule to adopt the most stable conformation, which typically leads to the formation of the most stable (more substituted and/or trans) alkene product. libretexts.orglibretexts.org This is known as Zaitsev's rule. chadsprep.comchemicalnote.comlibretexts.org For this compound, an E1 reaction is unlikely due to the instability of the primary carbocation that would form. If it did occur, rearrangement would be a likely competing pathway. masterorganicchemistry.com

Zaitsev's Rule and Hoffmann Elimination in Competitive Pathways

Elimination reactions, particularly bimolecular elimination (E2), are fundamental processes in organic chemistry for the synthesis of alkenes from haloalkanes. The regioselectivity of these reactions, which dictates the position of the newly formed double bond, is governed by principles known as Zaitsev's rule and Hoffmann's rule. chemistrysteps.com

Zaitsev's Rule states that in an elimination reaction, the major product is the more substituted, and therefore more thermodynamically stable, alkene. wikipedia.org This outcome is typically observed when using small, unhindered bases like sodium ethoxide or sodium hydroxide. wikipedia.org The formation of a more substituted double bond is favored because of the stabilizing effects of alkyl groups on the π-system. libretexts.org

Hoffmann's Rule , conversely, predicts the formation of the less substituted alkene as the major product. wikipedia.org This pathway is favored under specific conditions, primarily when a sterically bulky base (e.g., potassium tert-butoxide) is used. chemistrysteps.comsaskoer.ca The large size of the base makes it difficult to access the more sterically hindered β-hydrogen that would lead to the Zaitsev product. Instead, the base preferentially abstracts a more accessible, less hindered proton, resulting in the less substituted alkene. chemistrysteps.com Additionally, the use of a poor leaving group or significant steric hindrance within the substrate itself can also promote the formation of the Hoffmann product. masterorganicchemistry.comoregonstate.edu

In the specific case of This compound , an analysis of its structure is crucial to determine the possible elimination pathways. The structure contains two leaving groups, a bromide on a primary carbon (C1) and a chloride on another primary carbon (C3). For an E2 reaction to occur, a base must abstract a proton from a β-carbon (a carbon adjacent to the carbon bearing the leaving group).

For both the bromo and chloro substituents in this compound, the only β-carbon is the central C2 carbon. This carbon has only one hydrogen atom attached to it. Consequently, there is only one possible β-hydrogen that can be abstracted for either leaving group. This lack of multiple, distinct β-hydrogens means there are no competitive pathways that would lead to different regioisomeric alkene products.

Therefore, the concepts of Zaitsev's and Hoffmann's rules, which describe the competition between forming more or less substituted alkenes, are not directly applicable to the elimination reactions of this specific compound. The elimination of either HBr or HCl will each yield a single, non-isomeric alkene product (3-chloro-2-methyl-1-propene from HBr elimination, and 1-bromo-2-methyl-1-propene from HCl elimination), without the possibility of forming a Zaitsev or Hoffmann product in competition.

RuleGoverning FactorMajor ProductTypical Conditions
Zaitsev's RuleThermodynamic StabilityMore substituted alkeneSmall, unhindered base (e.g., NaOCH₂CH₃)
Hoffmann's RuleSteric AccessibilityLess substituted alkeneBulky, hindered base (e.g., KOC(CH₃)₃)
Table 1. Comparison of Zaitsev's and Hoffmann's Rules in E2 Elimination Reactions.

Free Radical Processes Involving Halogenated Alkanes

Free-radical halogenation is a key method for the functionalization of unreactive alkanes, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.com However, the utility of this reaction is often tempered by its lack of selectivity, particularly in the case of chlorination. pressbooks.pub

Selectivity Differences in Bromination vs. Chlorination of Hydrocarbons

A significant distinction exists in the regioselectivity of free-radical chlorination and bromination of hydrocarbons. Chlorination is generally a less selective process, often yielding a mixture of isomeric products. pressbooks.pub Bromination, in contrast, is highly selective, preferentially reacting at the most substituted carbon atom to form the most stable possible radical intermediate. pressbooks.pubmasterorganicchemistry.com

This difference in selectivity is rooted in the reactivity of the halogen radicals. The chlorine radical is highly reactive and less discriminating about which hydrogen atom it abstracts. ucalgary.ca The bromine radical is less reactive and therefore more selective, preferentially attacking the weakest C-H bond, which is typically the one that leads to the most stable radical (tertiary > secondary > primary). ucalgary.caquora.com

For example, the chlorination of propane at 25°C yields a mixture of 1-chloropropane and 2-chloropropane, with the secondary halide being only slightly favored. libretexts.org The bromination of propane under similar conditions, however, results almost exclusively in 2-bromopropane, demonstrating the high selectivity of the bromine radical for the secondary hydrogens. masterorganicchemistry.comlibretexts.org

The relative rates of hydrogen abstraction by chlorine and bromine radicals at primary (1°), secondary (2°), and tertiary (3°) positions quantify this selectivity.

HalogenPrimary (1°) C-HSecondary (2°) C-HTertiary (3°) C-H
Chlorine (Cl•)13.6 - 45 - 5.2
Bromine (Br•)182 - 991600 - 1640
Table 2. Relative Reactivity of C-H Bonds Towards Radical Halogenation at Room Temperature. quora.comyoutube.comyoutube.com

Transition State Analysis in Radical Halogenation

The disparity in selectivity between chlorination and bromination can be explained by analyzing the transition states of the rate-determining hydrogen abstraction step, using Hammond's Postulate . wolfram.com This postulate states that the structure of a transition state resembles the species (reactant or product) to which it is closer in energy. youtube.com

The hydrogen abstraction step for chlorination is highly exothermic. masterorganicchemistry.com According to Hammond's Postulate, the transition state will be "early," meaning it occurs early on the reaction coordinate and structurally resembles the reactants. youtube.comwolfram.com Since the transition state has little radical character developed on the carbon atom, the inherent stability differences between primary, secondary, and tertiary radicals have only a minor influence on the activation energy. youtube.com Consequently, the reaction is less selective.

Conversely, the hydrogen abstraction step for bromination is endothermic. masterorganicchemistry.com This means the transition state is "late," occurring later on the reaction coordinate and closely resembling the products (the alkyl radical and HBr). youtube.comwolfram.com In this late transition state, the C-H bond is nearly broken, and a significant degree of radical character has developed on the carbon atom. youtube.com Therefore, the stability of the forming radical (tertiary > secondary > primary) has a large impact on the stability of the transition state and, thus, the activation energy. This leads to a much greater difference in reaction rates and the high selectivity observed in bromination. youtube.com

The thermodynamics of these propagation steps are dictated by the strengths of the bonds being broken and formed.

BondBond Dissociation Energy (kJ/mol)
(CH₃)₃C-H (tertiary)~404
(CH₃)₂CH-H (secondary)~413
CH₃CH₂-H (primary)~423
H-Cl~431
H-Br~366
Table 3. Relevant Average Bond Dissociation Energies (BDEs). wikipedia.orglibretexts.orgmsu.edu

Mentioned Compounds

Compound Name
This compound
1-bromo-2-methyl-1-propene
1-chloropropane
2-bromopropane
2-chloropropane
3-chloro-2-methyl-1-propene
Potassium tert-butoxide
Propane
Sodium ethoxide
Sodium hydroxide

Advanced Synthetic Applications of 2s 1 Bromo 3 Chloro 2 Methylpropane As a Chiral Building Block

Derivatization for the Construction of Complex Organic Molecules

The structural features of (2S)-1-bromo-3-chloro-2-methylpropane make it an ideal electrophilic partner for a variety of nucleophiles. The primary bromide is a highly reactive site for SN2 reactions, while the primary chloride offers a secondary site for further functionalization under different conditions. This allows chemists to introduce the chiral (S)-2-methyl-3-chloropropyl moiety into a range of molecular scaffolds.

This compound is employed as a key alkylating agent for the synthesis of chiral nitrogen-containing heterocycles. A notable application is in the N-alkylation of heterocyclic systems to produce enantiomerically enriched products. While its use has been cited in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a well-documented example involves the alkylation of quinazolinones.

In a synthetic route aimed at developing antagonists for the PqsR quorum sensing receptor in Pseudomonas aeruginosa, 6-chloroquinazolin-4(3H)-one was successfully alkylated using 1-bromo-3-chloro-2-methylpropane (B103949). acs.orgwhiterose.ac.uk The reaction proceeds by nucleophilic attack from the nitrogen atom of the quinazolinone ring on the carbon bearing the bromine atom, selectively displacing the more reactive bromide leaving group. acs.orgwhiterose.ac.uk This step introduces the chiral 2-methyl-3-chloropropyl group onto the heterocyclic core. acs.orgwhiterose.ac.uk Using the enantiopure (2S)-reagent ensures the stereochemistry is transferred to the product.

Table 1: N-Alkylation of 6-Chloroquinazolin-4(3H)-one
Reactant 1Reactant 2Key ReagentsProductReference
6-Chloroquinazolin-4(3H)-one1-Bromo-3-chloro-2-methylpropaneCs₂CO₃, TBAI, MeCN3-((2S)-3-Chloro-2-methylpropyl)-6-chloroquinazolin-4(3H)-one acs.orgwhiterose.ac.uk

The chirality of this compound is pivotal for the stereocontrolled formation of new covalent bonds. Because the primary carbon attached to the bromine is prochiral, SN2 reactions proceed with a predictable stereochemical outcome, typically inversion of configuration at the reaction center if it were chiral, but in this case, the chirality is preserved at the adjacent C2 position. This allows the (S)-2-methyl stereocenter to direct the spatial orientation of the newly formed bond.

Carbon-Nitrogen Bond Formation: As detailed in the synthesis of quinazolinone derivatives, the reaction of the heterocycle's nitrogen atom with this compound establishes a new C-N bond while retaining the original stereochemistry. acs.orgwhiterose.ac.uk

Carbon-Oxygen Bond Formation: The remaining chloromethyl group in the alkylated product can undergo a second nucleophilic substitution. For instance, the intermediate 3-(3-chloro-2-methylpropyl)-6-chloroquinazolin-4(3H)-one is further reacted with a phenolic nucleophile like 2-(4-hydroxyphenyl)acetonitrile. acs.orgwhiterose.ac.uk The phenoxide displaces the chloride to form a new C-O ether linkage, again without affecting the chiral center. acs.orgwhiterose.ac.uk

Carbon-Carbon Bond Formation: While specific examples in complex syntheses are less commonly documented in readily available literature, the principle extends to C-C bond formation. Nucleophiles such as stabilized carbanions (e.g., from malonic esters or organocuprates) can displace the bromide to forge a new carbon-carbon bond, transferring the chiral fragment into the product.

The primary application of this compound is as an alkylating agent in nucleophilic substitution reactions. acs.orggoogleapis.com Its high reactivity at the C-Br bond makes it an excellent electrophile for introducing the chiral (S)-2-methyl-3-chloropropyl or, after a second substitution, the (S)-2-methylpropane-1,3-diyl linker.

While alkyl halides are common partners in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada, Negishi), the use of this compound in this context is not widely reported. The presence of β-hydrogens can lead to competing elimination pathways under the basic conditions often employed in cross-coupling. Therefore, its synthetic utility is most pronounced in SN2-type alkylation reactions with soft nucleophiles, where elimination is minimized.

Role in Asymmetric Synthesis of Enantiopure Compounds and Specialty Chemicals

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. Utilizing starting materials from the "chiral pool"—readily available, enantiopure natural products or their derivatives—is a foundational strategy. This compound serves as a synthetic, non-natural member of this chiral pool. By incorporating it into a synthesis, chemists can install a specific stereocenter into a target molecule with high fidelity.

This approach is exemplified in the synthesis of potential antivirulence therapeutics. The quinazolinone-based PqsR antagonists are specialty chemicals designed to combat bacterial infections by interfering with cell-to-cell communication. acs.orgwhiterose.ac.uk The synthesis of compound 54 in this research showcases how the chiral fragment from 1-bromo-3-chloro-2-methylpropane is embedded into the final structure. acs.orgwhiterose.ac.uk By using the (2S)-enantiomer of the building block, one can synthesize the corresponding single enantiomer of the final bioactive compound, which is crucial for studying stereospecific interactions with biological targets.

Exploitation of Differential Reactivity of Bromine and Chlorine for Sequential Transformations

A key advanced application of this building block is the exploitation of the different leaving group abilities of bromide and chloride. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This difference in reactivity allows for selective, sequential reactions where a nucleophile first displaces the bromide, leaving the C-Cl bond intact for a subsequent, distinct transformation.

The synthesis of the PqsR antagonist 54 provides a clear and effective demonstration of this principle. acs.orgwhiterose.ac.uk The synthesis occurs in two distinct nucleophilic substitution steps, highlighting the chemoselectivity afforded by the two different halogens.

Table 2: Sequential Functionalization of 1-Bromo-3-chloro-2-methylpropane
StepDescriptionNucleophileReactive SiteKey ConditionsReference
1Selective N-alkylation6-Chloroquinazolin-4(3H)-oneC-Br bondReflux in acetonitrile acs.orgwhiterose.ac.uk
2Subsequent O-alkylation2-(4-Hydroxyphenyl)acetonitrileC-Cl bondReflux in acetonitrile acs.orgwhiterose.ac.uk

Spectroscopic and Computational Analysis in Chiral Halogenated Propanes Research

Spectroscopic Characterization Techniques for Structural Elucidation and Enantiomeric Purity

Spectroscopy is a cornerstone in the analysis of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, allows for the unambiguous identification and characterization of molecules like (2S)-1-bromo-3-chloro-2-methylpropane.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. For a compound like 1-bromo-3-chloro-2-methylpropane (B103949), ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom. chemicalbook.com

In a typical ¹H NMR spectrum of 1-bromo-3-chloro-2-methylpropane, one would expect to see distinct signals for the methyl protons, the methine proton at the chiral center, and the two sets of diastereotopic methylene (B1212753) protons adjacent to the bromine and chlorine atoms. The chemical shifts, integration values, and splitting patterns (coupling constants) of these signals allow for the assignment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromo-3-chloro-2-methylpropane

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ ~1.1 Doublet ~7
CH ~2.2 Multiplet -
CH₂Br ~3.4 Doublet of doublets ~10, ~5

Determining the absolute stereochemistry and enantiomeric purity of a chiral sample like this compound requires more specialized NMR techniques. Since enantiomers have identical NMR spectra in achiral solvents, chiral auxiliaries are employed. These can be chiral solvating agents or chiral derivatizing agents that interact with the enantiomers to form diastereomeric complexes or compounds, which are distinguishable by NMR. This approach allows for the quantification of each enantiomer and thus the determination of enantiomeric excess. nih.gov Advanced NMR methods, such as Nuclear Overhauser Effect (NOE) spectroscopy, can also be used in rigid or derivatized systems to determine relative stereochemistry by analyzing through-space interactions between protons. wordpress.com

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are crucial for confirming the identity and functional groups of a synthesized product. globalspec.com

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. For a halogenated propane (B168953), the IR spectrum is characterized by absorptions corresponding to C-H bond stretching and bending, as well as the characteristic absorptions for the carbon-halogen bonds. libretexts.orgdocbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule, which is useful for identification by comparison to a known spectrum. docbrown.info

Table 2: Characteristic IR Absorption Bands for 1-Bromo-3-chloro-2-methylpropane

Bond Vibration Type Expected Wavenumber (cm⁻¹)
C-H (sp³) Stretching 2850 - 3000
C-H (sp³) Bending 1365 - 1470
C-Cl Stretching 600 - 800

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. pressbooks.pub For this compound, the mass spectrum would show a molecular ion peak (M⁺). A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a powerful indicator of the presence of one bromine and one chlorine atom in the molecule. Fragmentation patterns, resulting from the cleavage of the molecular ion, can further corroborate the proposed structure.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides profound insights into the properties and reactivity of molecules, complementing experimental findings. These methods are particularly valuable in studying chiral systems where subtle energy differences can dictate stereochemical outcomes.

Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to investigate the mechanisms of chemical reactions. nih.gov For reactions involving chiral halogenated propanes, such as nucleophilic substitution, these studies can map out the entire reaction pathway. ncert.nic.in By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine activation barriers and reaction thermodynamics. escholarship.org This information is critical for understanding reaction rates and selectivities. For instance, computational modeling can elucidate the subtle energetic differences between competing reaction pathways, such as Sₙ1 and Sₙ2, and predict how the structure of the substrate influences the mechanism. ncert.nic.in

Predicting the stereochemical outcome of asymmetric reactions is a significant challenge in organic synthesis. Molecular modeling provides a powerful tool to tackle this problem. nih.gov By constructing computational models of the transition states leading to different stereoisomeric products, their relative energies can be calculated. According to transition state theory, the product formed via the lower-energy transition state will be the major product. This approach has been successfully applied to a wide range of asymmetric reactions. nih.gov For the synthesis of a specific enantiomer like this compound, molecular modeling can help in designing or selecting the appropriate chiral catalyst or reagent to achieve high enantioselectivity. nih.gov

The relative stability of different conformers, such as gauche and anti-arrangements of the bromo and chloro substituents, is governed by a combination of steric and electronic effects. researchgate.net Computational calculations can provide the relative energies and geometries of these conformers, allowing for the prediction of their equilibrium populations. This knowledge is essential, as the observed spectroscopic properties and the molecule's reactivity are a weighted average of the properties of all contributing conformers.

Table 3: Hypothetical Relative Energies of Staggered Conformers of this compound

Conformer (Dihedral Angle Cl-C-C-Br) Relative Energy (kJ/mol)
Anti (~180°) 0 (most stable)
Gauche (+) (60°) + 4.5

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S)-1-bromo-3-chloro-2-methylpropane, and how is its stereochemical purity ensured?

  • Methodological Answer : The compound is synthesized via halogenation of 2-methylpropane derivatives. For stereochemical control, asymmetric catalysis or chiral resolving agents are employed. Chiral HPLC or polarimetry is used to confirm enantiomeric excess, while 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} verify structural integrity. Impurities (e.g., diastereomers) are minimized by optimizing reaction time and temperature .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to its volatility and potential toxicity. Avoid contact with strong bases or oxidizers to prevent exothermic decomposition. Emergency protocols include rinsing exposed skin with water and consulting a physician. Safety data sheets (SDS) from suppliers like Sigma-Aldrich provide detailed hazard mitigation strategies .

Q. How can researchers characterize the physical properties (e.g., boiling point, density) of this compound experimentally?

  • Methodological Answer : Boiling points are determined via distillation under reduced pressure (to avoid decomposition). Density is measured using a calibrated pycnometer. Differential Scanning Calorimetry (DSC) assesses thermal stability. Cross-referencing with CAS registry data (CAS 6974-77-2) ensures accuracy .

Advanced Research Questions

Q. How does the stereochemistry at C2 influence the reactivity of this compound in nucleophilic substitution (SN2) reactions?

  • Methodological Answer : The (2S) configuration creates steric hindrance that may slow SN2 mechanisms. Kinetic studies comparing reaction rates with its (2R) enantiomer or racemic mixtures can quantify steric effects. Computational modeling (e.g., DFT) predicts transition-state geometries, while X-ray crystallography confirms product stereochemistry .

Q. What strategies optimize the condensation of this compound with arylpiperazines to synthesize heterocyclic compounds?

  • Methodological Answer : Anhydrous acetone and K2CO3\text{K}_2\text{CO}_3 at room temperature are typical conditions (see ). Optimization involves screening solvents (e.g., DMF vs. THF) and bases (e.g., NaH vs. Cs2_2CO3_3) to enhance yield. Monitoring via LC-MS identifies intermediates, while steric effects of arylpiperazine substituents are analyzed using Hammett plots .

Q. How can conflicting data on reaction yields or byproduct formation be resolved when using this compound in multi-step syntheses?

  • Methodological Answer : Byproducts (e.g., elimination products) arise from prolonged reaction times or elevated temperatures. Design of Experiments (DoE) identifies critical parameters. GC-MS and 19F NMR^{19}\text{F NMR} (if fluorinated analogs are present) characterize impurities. Reproducibility is ensured by strict control of anhydrous conditions and inert atmospheres .

Q. What role does this compound play in medicinal chemistry, particularly as a building block for CNS-targeting drugs?

  • Methodological Answer : Its alkylating ability facilitates the synthesis of arylpiperazinylalkyl side chains, common in antipsychotics (e.g., analogues of aripiprazole). Comparative studies with 1-bromo-3-iodo derivatives assess halogen effects on pharmacokinetics. In vitro assays (e.g., receptor binding) validate bioactivity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate with high-purity samples (≥98%) and standardized NMR solvents (e.g., CDCl3_3). Conflicting melting points may arise from polymorphic forms; DSC and XRPD (X-ray powder diffraction) clarify phase behavior. Peer-reviewed datasets (e.g., PubChem, ECHA) are prioritized over vendor catalogs .

Q. What advanced analytical techniques resolve stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer : Chiral SFC (Supercritical Fluid Chromatography) separates enantiomers. NOESY NMR identifies spatial proximity of substituents. Single-crystal X-ray diffraction provides absolute configuration, while Mosher ester analysis confirms enantiopurity in complex mixtures .

Tables for Key Data

Property Value Method Reference
Boiling Point198–200°C (decomposes)Distillation under vacuum
Density (25°C)1.467 g/mLPycnometry
Enantiomeric Purity≥98% (S)Chiral HPLC
CAS Registry Number6974-77-2

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